Bromoacetonitrile

描述

Significance of Bromoacetonitrile as a Chemical Intermediate

As a chemical intermediate, this compound is a fundamental component used in the construction of more complex molecules. jpbai.orgdataintelo.com Its value lies in its ability to efficiently introduce the cyanomethyl group (-CH₂CN) into various molecular frameworks, a common structural motif in many functional compounds. patsnap.com The reactivity of its carbon-bromine bond allows for straightforward reactions with a wide array of nucleophiles, making it a staple reagent in synthetic chemistry. lifechempharma.com

This compound is a valued "synthon," a synthetic equivalent of a reactive intermediate, in laboratory settings. lifechempharma.com Its primary role in the synthesis of complex molecules is centered on its participation in nucleophilic substitution reactions. The bromine atom is readily displaced by various nucleophiles such as amines, thiols, and alkoxides, which facilitates the formation of new carbon-heteroatom bonds. lifechempharma.com

Furthermore, it is an invaluable starting material in heterocyclic chemistry for creating diverse nitrogen-containing ring systems like imidazoles, pyrazoles, and triazoles. lifechempharma.com These heterocyclic structures form the core of numerous important compounds. lifechempharma.comjpbai.org While direct Grignard reactions can be challenging due to the nitrile group's reactivity, this compound can be converted into other organometallic species to participate in carbon-carbon bond formation. lifechempharma.com A common synthesis route for this compound involves the reaction of acetonitrile (B52724) with N-bromosuccinimide. guidechem.com Another method involves the reaction of chloroacetonitrile (B46850) with an inorganic bromide. patsnap.com

In the pharmaceutical sector, this compound serves as a critical intermediate for the synthesis of active pharmaceutical ingredients (APIs). lifechempharma.comdataintelo.com It is frequently used to prepare heterocyclic compounds, which are core structures in many drugs. jpbai.org The ability of this compound to react with various nucleophiles makes it highly valuable in the early stages of drug discovery and development. jpbai.org Its application spans several therapeutic categories, including the synthesis of antibiotics, antihistamines, sedatives, and anticancer medications. lifechempharma.com For instance, it is an important intermediate in the preparation of the antiepileptic drug Brivaracetam. patsnap.com The compound's capacity to introduce reactive sites for further molecular elaboration is essential for constructing complex drug architectures. lifechempharma.com

The agrochemical industry utilizes this compound as a precursor for compounds with fungicidal, herbicidal, or pesticidal properties. lifechempharma.comjpbai.org It serves as a fundamental building block for numerous active ingredients in formulations designed for crop protection. lifechempharma.com The development of modern agrochemicals requires precise molecular engineering to create effective and selective products, and this compound is a key component in the synthesis of these biologically active molecules that help protect crops from diseases and pests. lifechempharma.comjpbai.org The industry is continually focused on formulation innovation to meet demands for resistance management, sustainability, and user-friendly products, often involving the combination of multiple active ingredients. battelle.org

Beyond pharmaceuticals and agrochemicals, this compound is instrumental in the manufacture of various specialty chemicals. lifechempharma.comdataintelo.com These include certain dyes, pigments, and polymer additives. lifechempharma.com The nitrile group can facilitate the synthesis of monomers, which then lead to polymers with distinct characteristics. lifechempharma.com In polymer chemistry, it can be used to modify polymer backbones by introducing reactive groups for cross-linking or functionalization, particularly in research applications. jpbai.org The demand for this compound in this sector is driven by the broader expansion of the chemical industry and the increasing need for innovative and high-purity chemical products. dataintelo.com

Academic Context and Research Trajectories for Halogenated Nitriles

Halogenated acetonitriles (HANs), including this compound, are a significant class of compounds often formed as byproducts during water disinfection processes. semanticscholar.orgnih.gov Consequently, much of the academic research has focused on their toxicological profiles. semanticscholar.orgnih.govexlibrisgroup.com Studies have shown that as a chemical class, HANs are more toxic than other regulated disinfection byproducts like haloacetic acids. semanticscholar.orgnih.gov This has become a health concern, especially with the increased use of alternative disinfectants like chloramines, which may enhance the formation of nitrogenous disinfection byproducts such as HANs. semanticscholar.orgnih.gov Research trajectories also investigate the stability and reactivity of these compounds in environmental conditions. acs.org

Within the haloacetonitrile (HAN) class, the type of halogen atom significantly influences the compound's reactivity and toxicity. Comparative studies have been conducted to understand these structure-activity relationships. For instance, research on cytotoxicity and genotoxicity in Chinese hamster ovary (CHO) cells provides a clear ranking of various HANs. semanticscholar.orgexlibrisgroup.com

In terms of genotoxicity, the descending order of potency is generally found to be Iodoacetonitrile (B1630358) (IAN) > this compound (BAN) ≈ Dithis compound (B109444) (DBAN) > Bromochloroacetonitrile (B24974) (BCAN) > Chloroacetonitrile (CAN) > Trichloroacetonitrile (TCAN) > Dichloroacetonitrile (B150184) (DCAN). semanticscholar.orgnih.gov This indicates that the iodine-containing analogue is the most genotoxic, followed by those containing bromine. A similar trend is observed in cytotoxicity, where the descending rank order is DBAN > IAN ≈ BAN > BCAN > DCAN > CAN > TCAN. semanticscholar.orgnih.gov The reactivity of haloacetonitriles with DNA has also been studied, showing an order of BAN > CAN > DCAN > TCAN. nih.gov

Interactive Data Table: Comparative Properties of Selected Haloacetonitriles

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| This compound | BrCH₂CN | 119.95 | 60-62 (at 24 mmHg) | 1.722 | 1.479 |

| Chloroacetonitrile | ClCH₂CN | 75.50 | 126-127 | 1.193 | 1.422 |

| Iodoacetonitrile | ICH₂CN | 166.95 | 80-82 (at 20 mmHg) | 2.307 | 1.583 |

Source: Data compiled from various chemical suppliers and literature. sigmaaldrich.com

Historical Perspectives in Synthetic Chemistry Methodologies

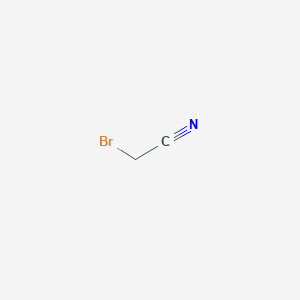

This compound (CH₂BrCN) is a bifunctional molecule featuring both a reactive bromine atom and a nitrile group, making it a valuable building block in organic synthesis. lifechempharma.com Its history in synthetic chemistry is marked by an evolution of production methods, moving from complex, multi-step processes to more direct and industrially viable routes.

Early synthetic approaches to this compound were often inefficient for large-scale production. One of the older known methods involved starting from iodoacetonitrile (ICH₂CN). google.com However, the synthesis of the iodo-precursor was itself challenging, limiting the practicality of this pathway for industrial manufacturing. google.com

Other classical, multi-step methods were also explored. One such pathway began with formaldehyde, which was converted to its cyanohydrin, followed by a substitution reaction with hydrogen bromide. google.com An alternative route involved the bromination of acetic acid, followed by amidation and subsequent dehydration to yield the nitrile. google.com These methods, while chemically feasible, required two or more distinct synthetic steps, which is generally undesirable for industrial production due to increased costs, time, and waste generation. google.com

The pursuit of more efficient and economical synthesis led to the development of methods starting from more readily available precursors. The reaction of chloroacetonitrile with a bromide salt, often through a Finkelstein-type reaction, became a common approach. patsnap.com Various iterations of this method have been patented, aiming to improve yield and purity by optimizing solvents and reaction conditions. For instance, using tetramethylammonium (B1211777) bromide as the bromine source in acetone (B3395972) allows the by-product, tetramethylammonium chloride, to precipitate and be easily removed by filtration. patsnap.com Another patented method involves reacting cyanomethyl sulfonate with a bromide salt. google.com

A significant advancement in the production of this compound was the development of a method for the direct bromination of acetonitrile. Researchers at Sumitomo Chemical found that adding phosphorus tribromide to the reaction of acetonitrile and bromine allowed the synthesis to proceed with high selectivity and yield in a shorter time frame. google.com This innovation represented a more direct and atom-economical approach compared to previous multi-step syntheses.

The utility of this compound as a reagent in synthetic methodologies has also evolved. It has been established as a key intermediate for producing pharmaceuticals and agrochemicals. google.com Its role as an alkylating agent was recognized early on. sigmaaldrich.com By the late 1980s, its application in more complex transformations was being explored, such as in the nickel-catalyzed synthesis of arylacetonitriles from arylzinc chlorides, published in 1987. chemchart.com This demonstrates its growing importance as a tool for constructing complex carbon-carbon bonds in advanced chemical research.

Interactive Data Table: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂H₂BrN | jpbai.org |

| Molecular Weight | 119.95 g/mol | jpbai.org |

| Appearance | Colorless to pale yellow liquid | jpbai.orgchemicalbook.com |

| Boiling Point | 60-62 °C at 24 mmHg | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.722 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.com |

| Refractive Index | n20/D 1.479 | sigmaaldrich.comsigmaaldrich.com |

| Flash Point | 110 °C (230 °F) - closed cup | sigmaaldrich.com |

| CAS Number | 590-17-0 | jpbai.org |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-bromoacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrN/c3-1-2-4/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REXUYBKPWIPONM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrN | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021496 | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Bromoacetonitrile is a pale yellow to light amber liquid. (NTP, 1992), Pale yellow to light amber liquid; [CAMEO] Yellow, oily liquid; [MSDSonline] | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

302 to 304 °F at 752 mmHg (NTP, 1992), 150-151 °C at 752.0 mm Hg | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

greater than 200 °F (NTP, 1992), Flash Point > 200 °F | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

50 to 100 mg/mL at 70.7 °F (NTP, 1992), In water, 50-100 mg/mL at 21.5 °C | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.722 (NTP, 1992) - Denser than water; will sink, 1.722 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 24 mm Hg at 60-62 °C | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale yellow to light amber liquid | |

CAS No. |

590-17-0 | |

| Record name | BROMOACETONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bromoacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromoacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromoacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromoacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.794 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMOACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07K08J16VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bromoacetonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8050 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Bromoacetonitrile

Contemporary Synthetic Routes to Bromoacetonitrile

Modern synthetic strategies for producing this compound focus on improving yield, selectivity, and process safety over traditional methods. These routes include direct bromination of acetonitrile (B52724), halogen exchange from chloroacetonitrile (B46850), and innovative approaches using sulfonate precursors.

The direct bromination of acetonitrile (CH₃CN) is a primary method for synthesizing this compound. This transformation can be achieved using various brominating agents and reaction conditions.

One common approach involves the use of molecular bromine (Br₂). The reaction of acetonitrile with bromine can be facilitated by photo-irradiation with UV light in the presence of hydrogen chloride (HCl), which results in this compound with yields around 47%. uni.luguidechem.com Another catalytic method employs phosphite (B83602) ester compounds, allowing the reaction to proceed at temperatures between 40-80°C.

A widely used alternative to elemental bromine is N-bromosuccinimide (NBS) . nih.gov In a traditional approach, acetonitrile reacts with NBS in a carbon tetrachloride solvent, with a small amount of sulfur, under reflux conditions. guidechem.compatsnap.com However, due to the hazardous nature of carbon tetrachloride, alternative solvents have been sought. Acetonitrile itself can serve as the solvent for the bromination of various substrates using NBS, highlighting a more environmentally conscious approach. missouri.edu

| Brominating Agent | Catalyst/Conditions | Solvent | Reported Yield |

| Bromine (Br₂) | HCl / UV Light | Acetonitrile | 47.2% guidechem.com |

| Bromine (Br₂) | Phosphite Ester | Acetonitrile | Not specified |

| N-Bromosuccinimide (NBS) | Sulfur / Reflux | Carbon Tetrachloride | Not specified guidechem.com |

A prevalent synthetic route involves a halogen exchange reaction, starting from the less reactive but more accessible chloroacetonitrile (ClCH₂CN). patsnap.com This method treats chloroacetonitrile with an inorganic bromide salt to yield this compound.

Various bromide salts can be employed, including potassium bromide (KBr) and sodium bromide (NaBr). patsnap.com Early attempts using potassium bromide reported modest yields of only 23%. patsnap.com More recent advancements have significantly improved efficiency. For instance, reacting chloroacetonitrile with sodium bromide in an acetonitrile solvent, catalyzed by sodium iodide (NaI), can achieve a yield of 78%. patsnap.com The iodide catalyst facilitates the halogen exchange via the Finkelstein reaction mechanism, where the transiently formed, more reactive iodoacetonitrile (B1630358) is readily converted to the final bromo-product. Other bromide sources, such as tetramethylammonium (B1211777) bromide, have also been utilized in this type of transformation. patsnap.com

| Reactants | Catalyst | Solvent | Reported Yield |

| Chloroacetonitrile, Potassium Bromide | None specified | Not specified | 23% patsnap.com |

| Chloroacetonitrile, Sodium Bromide | Sodium Iodide | Acetonitrile | 78% patsnap.com |

| Chloroacetonitrile, Tetramethylammonium Bromide | Not specified | Acetone (B3395972) | Not specified |

An innovative and highly efficient method for preparing this compound utilizes cyanomethyl sulfonate esters (e.g., cyanomethyl p-toluenesulfonate) as the starting material. google.com This approach leverages the high reactivity of sulfonate as a leaving group, which is superior to halides. The displacement reaction with bromide salts—such as sodium bromide, potassium bromide, or lithium bromide—can, therefore, be conducted under milder conditions than traditional halogen exchange. google.com

A key feature of this methodology is the implementation of reactive distillation . The reaction is conducted in a high-boiling point polar solvent, such as sulfolane (B150427) or N-methylpyrrolidone. google.com As the this compound is formed, it is continuously removed from the reaction mixture by distillation under reduced pressure. google.com This technique offers several advantages:

It shifts the reaction equilibrium towards the product side, maximizing conversion.

It prevents product degradation or side reactions, such as hydrolysis, by minimizing the product's residence time in the hot reaction mixture.

It simplifies purification, eliminating the need for filtration and desalination steps associated with other methods.

This process is noted for its short reaction times, high purity of the resulting product (over 99%), and high yields, often exceeding 80%. google.com

Efforts to develop more environmentally benign syntheses of this compound align with the principles of green chemistry. These approaches focus on reducing waste, avoiding hazardous materials, and improving process efficiency.

One significant green advancement is the move away from hazardous chlorinated solvents like carbon tetrachloride, which was traditionally used in NBS brominations. guidechem.compatsnap.com Performing these reactions in less toxic solvents, or using the reactant acetonitrile as the solvent itself, reduces environmental impact.

The synthesis from chloroacetonitrile using an inorganic bromide and a recyclable solvent is considered a cleaner route. patsnap.com Furthermore, the use of N-bromosuccinimide is often considered a greener alternative to molecular bromine, as the succinimide (B58015) byproduct can potentially be recovered and recycled.

The preparation method involving cyanomethyl sulfonate and reactive distillation represents a significant step forward in green process design. google.com It offers high atom economy, reduces downstream processing and waste generation by eliminating filtration steps, and improves energy efficiency with shorter reaction times. google.com Similarly, aqueous one-pot Wittig reactions using this compound demonstrate how water can replace traditional organic solvents to create more sustainable synthetic protocols. tandfonline.com

Reaction Mechanisms and Kinetics of this compound in Organic Transformations

This compound is a potent electrophile, making it a versatile reagent for introducing the cyanomethyl (-CH₂CN) moiety. Its reactivity is dominated by nucleophilic substitution, where the bromine atom is displaced by a nucleophile.

The primary mechanism for the reaction of this compound with nucleophiles is the bimolecular nucleophilic substitution (Sₙ2) reaction. chemguide.co.ukmasterorganicchemistry.com In this process, a nucleophile attacks the carbon atom bonded to the bromine, and the bromide ion is expelled as the leaving group in a single, concerted step. masterorganicchemistry.com

The carbon atom is rendered highly electrophilic by the inductive electron-withdrawing effects of both the adjacent nitrile (-CN) group and the bromine atom. This polarization facilitates the attack by a wide range of nucleophiles. ontosight.aiksu.edu.sa

Key features of this reaction mechanism include:

Kinetics: The reaction rate is dependent on the concentration of both this compound and the nucleophile, following second-order kinetics (Rate = k[BrCH₂CN][Nu⁻]). masterorganicchemistry.com

Stereochemistry: The reaction proceeds with an inversion of configuration if the carbon center were chiral. masterorganicchemistry.com

Solvent Effects: Polar aprotic solvents are typically used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity.

This compound serves as an important source of cyanomethylene groups in the synthesis of more complex molecules, as this group can be a precursor to amines, carboxylic acids, or amides. patsnap.com Examples of its application in Sₙ2 reactions include its use as an alkylating agent with various nucleophiles such as amines, thiolates, and carbanions. chemguide.co.ukontosight.ai

Radical Reaction Pathways and Their Control

Radical reactions involving this compound provide a powerful avenue for the formation of carbon-carbon bonds and the introduction of the cyanomethyl group into organic molecules. Control over these radical pathways can be achieved through various catalytic systems, including transition metals and photoredox catalysts.

Copper-catalyzed Atom Transfer Radical Addition (ATRA) has emerged as a practical and efficient method for the reaction of alkenes with α-bromoacetonitrile, leading to the synthesis of valuable γ-bromonitriles and β,γ-unsaturated nitriles. rsc.orgrsc.org This methodology offers an atom-economical approach to simultaneously form a C–C and a C–Br bond. rsc.org The use of copper-based catalysts is considered a cost-effective strategy in ATRA reactions. rsc.org

The scope of this reaction is broad, demonstrating compatibility with a variety of functional groups and both nucleophilic and electrophilic radical precursors. nih.gov For instance, this compound readily undergoes ATRA with vinyl boronic esters, catalyzed by a copper complex, to afford the corresponding α-boryl radical intermediate which then proceeds to the final product. nih.gov The reaction conditions can be optimized by selecting appropriate ligands, such as 2,2'-bipyridine (B1663995) (bpy) derivatives, and solvents. nih.gov A dual phosphine/copper-catalyzed ATRA reaction mediated by light has also been developed, which works well for terminal alkenes and activated organic halides like this compound. figshare.com This process involves the formation of a quaternary phosphonium (B103445) salt that undergoes single-electron reduction by a copper(I) salt via photo-induced electron transfer. figshare.com

The proposed mechanism for the copper-catalyzed ATRA reaction of alkenes with this compound involves the generation of a cyanomethyl radical through a single electron transfer from the copper(I) catalyst to this compound. This radical then adds to the alkene to form a new radical intermediate, which subsequently abstracts a bromine atom from the copper(II) bromide species to regenerate the copper(I) catalyst and yield the γ-bromonitrile product. rsc.org

Table 1: Examples of Cu-Catalyzed ATRA of this compound with Alkenes

| Alkene Substrate | Catalyst System | Product | Yield | Reference |

| 1-Octene | CuBr / PMDETA | 4-Bromo-2-decenenitrile | High | rsc.org |

| Styrene | CuBr / PMDETA | 4-Bromo-2-phenylbutanenitrile | High | rsc.org |

| Vinyl Pinacol Boronic Ester | Cu(dtbbpy)₂₂ | Pinacol 2-(2-bromo-1-cyanoethyl)boronate | 87% | nih.gov |

| 1-Dodecene | PPh₃ / CuI (light-mediated) | 3-Bromotridecanenitrile | Good | figshare.com |

A plausible mechanism for the visible-light-promoted cyanomethylation involves the excited photocatalyst reducing this compound to generate the cyanomethyl radical and a bromide anion. This radical then adds to the substrate, such as an alkene or a heterocycle, to form a radical intermediate. Subsequent oxidation of this intermediate by the oxidized photocatalyst, followed by deprotonation, yields the final cyanomethylated product and regenerates the ground-state photocatalyst. beilstein-journals.org

A novel synthetic strategy utilizing N-heterocyclic carbene (NHC) catalysis enables the acylation of this compound through a carbonyl umpolung approach. nih.govresearchgate.net This one-pot reaction involves the nucleophilic acylation of 2-bromoacetonitrile with aromatic aldehydes, leading to the formation of 3-aryl-3-oxopropanenitriles. nih.govresearchgate.netresearchgate.net The term "umpolung" refers to the reversal of polarity of a functional group, and in this case, the typically electrophilic carbonyl carbon of the aldehyde is transformed into a nucleophile. nih.govresearchgate.netsioc-journal.cn

The reaction is catalyzed by an NHC, generated in situ from an imidazolium (B1220033) salt, and proceeds at ambient temperature with short reaction times. nih.govresearchgate.netresearchgate.net Key features of this methodology include its operational simplicity, high yields, and the absence of by-product formation. nih.govresearchgate.net

The mechanism involves the addition of the NHC to the aromatic aldehyde to form a Breslow intermediate. This intermediate, a nucleophilic species, then attacks the electrophilic carbon of this compound. Subsequent elimination of the NHC catalyst yields the final 3-aryl-3-oxopropanenitrile product. nih.govresearchgate.net This method represents a new and efficient route for the synthesis of active methylene (B1212753) compounds. nih.govresearchgate.net

Table 2: NHC-Catalyzed Acylation of this compound with Aromatic Aldehydes

| Aromatic Aldehyde | NHC Precursor | Base | Product | Yield | Reference |

| Benzaldehyde | Imidazolium salt | DBU | 3-Oxo-3-phenylpropanenitrile | High | nih.govresearchgate.net |

| 4-Chlorobenzaldehyde | Imidazolium salt | DBU | 3-(4-Chlorophenyl)-3-oxopropanenitrile | High | nih.govresearchgate.net |

| 4-Methoxybenzaldehyde | Imidazolium salt | DBU | 3-(4-Methoxyphenyl)-3-oxopropanenitrile | High | nih.govresearchgate.net |

Carbonylation Reactions of this compound

Carbonylation reactions introduce a carbonyl group into an organic molecule, and this compound can serve as a substrate in such transformations, particularly through palladium catalysis.

An efficient palladium-catalyzed carbonylative procedure has been developed for the synthesis of 2-cyano-N-acetamide and 2-cyanoacetate compounds from this compound. nih.govresearchgate.net This reaction proceeds under mild conditions and is notable for its progression through a radical intermediate. nih.gov The methodology is robust enough for late-stage functionalization and has been successfully demonstrated on a gram scale with low catalyst loading, providing the target products in excellent yields. nih.gov

This transformation can be performed under atmospheric pressure of carbon monoxide, offering a practical advantage. nih.gov The reaction accommodates a variety of nucleophiles, including amines and alcohols, to produce the corresponding amides and esters. nih.govsciopen.com The proposed mechanism likely involves the formation of a cyanomethyl radical, which then interacts with the palladium catalyst and carbon monoxide before coupling with the nucleophile. nih.govacs.org This approach provides an alternative route to seven different drug precursors, highlighting its synthetic utility. nih.gov

Hydration and Hydrolysis Mechanisms of the Nitrile Group in this compound

The nitrile group of this compound can undergo hydration and subsequent hydrolysis to form amides and carboxylic acids, respectively. These transformations can be catalyzed by acids or bases. pressbooks.publibretexts.orgchemistrysteps.com

Under acidic conditions, the hydrolysis mechanism begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. pressbooks.publibretexts.org A water molecule then acts as a nucleophile, attacking the nitrile carbon. pressbooks.publibretexts.org A series of proton transfers leads to the formation of a protonated amide, which can then undergo further hydrolysis to yield a carboxylic acid and an ammonium (B1175870) salt. pressbooks.pubsavemyexams.com The intermediate in the initial hydration is an imidic acid, a tautomer of the amide. chemistrysteps.com

In a basic medium, a hydroxide (B78521) ion directly attacks the nitrile carbon, forming an imine anion which is then protonated by water to give an imidic acid. libretexts.orgchemistrysteps.com Tautomerization of the imidic acid yields an amide. libretexts.org This amide can be further hydrolyzed under basic conditions to a carboxylate salt and ammonia; subsequent acidification is required to obtain the carboxylic acid. chemistrysteps.comsavemyexams.com

Metal-mediated hydration of nitriles has also been described, sometimes involving a "two-metal mechanism". researchgate.net In this proposed mechanism, one metal ion coordinates to the nitrogen of the nitrile group, while a second metal ion coordinates to the oxygen of a water molecule, facilitating the nucleophilic attack. researchgate.net While not specifically detailed for this compound, such mechanisms could potentially play a role in its metal-catalyzed hydration.

Electrochemical Reduction Mechanisms

The electrochemical reduction of this compound is a key process in understanding its reactivity, particularly in radical-based transformations. The mechanism of this reduction has been a subject of detailed investigation. Studies on the electrochemical reductive cleavage of organic halides, including this compound, have shown that the process at electrodes like glassy carbon and silver proceeds via a concerted dissociative electron transfer (DET) mechanism. frontiersin.orgwikipedia.org

In this concerted pathway, the transfer of an electron from the electrode surface to the this compound molecule and the cleavage of the carbon-bromine (C-Br) bond occur in a single, simultaneous step. frontiersin.orgsigmaaldrich.com This process directly generates a cyanomethyl radical (•CH₂CN) and a bromide anion (Br⁻), as depicted in the equation below:

BrCH₂CN + e⁻ → •CH₂CN + Br⁻

This mechanism is distinct from a stepwise process, which would involve the initial formation of a radical anion intermediate ([BrCH₂CN]•⁻) that subsequently fragments. For alkyl halides like this compound, the concerted DET is the favored pathway in solution, as the radical anion is not a stable intermediate. frontiersin.orgsigmaaldrich.com The efficiency of this reduction can be influenced by the electrode material, with silver electrodes showing remarkable electrocatalytic activity for the reduction of compounds that undergo a concerted DET. frontiersin.orgwikipedia.org This understanding is crucial for designing electrosynthetic and photocatalytic reactions where the cyanomethyl radical is a key intermediate.

Catalysis in this compound Reactions

Catalysis provides powerful tools for activating this compound in a controlled and efficient manner, enabling a wide range of chemical transformations that are otherwise challenging. Metal complexes, small organic molecules, and enzymes have all been employed to harness the reactivity of this versatile C2 building block.

Transition metals are extensively used to catalyze reactions involving this compound, typically by facilitating radical pathways or cross-coupling processes.

Copper (Cu): Copper catalysis has proven effective for the atom transfer radical addition (ATRA) of this compound to alkenes. researchgate.netkyoto-u.ac.jpresearchgate.net This method provides an efficient and atom-economical route to synthesize γ-bromonitriles, which are valuable synthetic intermediates. researchgate.net The proposed mechanism involves the reaction of a Cu(I) catalyst with this compound to generate a Cu(II)-bromide species and the key cyanomethyl radical (•CH₂CN). This electron-deficient radical then adds to an alkene, forming a new carbon-carbon bond and a product radical. The subsequent transfer of a bromine atom from the Cu(II) complex to this radical furnishes the final γ-bromonitrile product and regenerates the Cu(I) catalyst, thus closing the catalytic cycle. researchgate.netwikipedia.org

Table 1: Copper-Catalyzed ATRA Reaction of Alkenes with this compound

| Alkene Substrate | Catalyst System | Product Type | Key Feature | Reference |

| Various Alkenes | Cu(I) complex | γ-Bromonitriles | Atom-economical C-C and C-Br bond formation | researchgate.net |

| Olefins | Cu-based catalyst | γ-Bromonitriles | Simple and efficient methodology | kyoto-u.ac.jpresearchgate.net |

Palladium (Pd): Palladium catalysts have been successfully employed for the carbonylative cross-coupling of this compound with various nucleophiles, including amines, phenols, and alcohols. biosynth.compsu.eduacs.org These reactions provide direct access to valuable 2-cyano-N-acetamide and 2-cyanoacetate compounds under mild conditions. psu.eduacs.org The mechanistic pathway is believed to initiate with the generation of an active Pd(0) species. This species reacts with this compound, likely via a radical intermediate, to form a cyanomethyl-palladium complex. Subsequent coordination and insertion of carbon monoxide (CO), followed by nucleophilic attack by an amine or alcohol, leads to the final product after reductive elimination. acs.org This methodology is robust and has been applied to gram-scale synthesis and the preparation of drug precursors. biosynth.compsu.edu

Nickel (Ni): Nickel catalysis offers a cost-effective and versatile alternative for reactions involving this compound and its derivatives. Nickel-catalyzed domino reactions of α-aryloxyacetonitriles with arylboronic acids have been developed to synthesize 2-aroylbenzo[b]furans. ontosight.ai In other applications, nickel catalysts are used for the cyanation of aryl halides using acetonitrile, which can be formed from this compound, highlighting nickel's role in C-CN bond cleavage and formation. muni.cz Mechanistic studies on nickel-catalyzed cross-coupling reactions show the importance of ligands and solvents, like acetonitrile, in stabilizing various nickel oxidation states (Ni(0), Ni(I), Ni(II)) throughout the catalytic cycle, which is crucial for achieving high product yields. unina.itnih.gov These reactions often proceed through a catalytic cycle involving oxidative addition, transmetalation (in cross-couplings), and reductive elimination steps.

Organocatalysis, particularly in conjunction with photoredox catalysis, has emerged as a powerful strategy for the enantioselective α-alkylation of aldehydes with this compound. muni.cz This dual catalytic system combines the activation of the aldehyde by a chiral secondary amine organocatalyst with the light-induced generation of the cyanomethyl radical from this compound.

The general mechanism proceeds as follows:

The organocatalyst (e.g., a chiral imidazolidinone) reacts with an aldehyde to form a nucleophilic enamine intermediate. muni.cznih.gov

Simultaneously, a photocatalyst (e.g., an iridium or ruthenium complex), upon excitation by visible light, reduces this compound via a single-electron transfer (SET). muni.czopenbiotechnologyjournal.com The reduction potential of this compound is approximately -0.69 V vs SCE, making it a suitable substrate for common photocatalysts. muni.czopenbiotechnologyjournal.com

The resulting this compound radical anion rapidly fragments to produce the cyanomethyl radical (•CH₂CN) and a bromide ion. openbiotechnologyjournal.com

The electron-deficient cyanomethyl radical adds to the electron-rich enamine, forming a radical cation intermediate.

This intermediate is then oxidized by the photocatalyst to generate an iminium ion, which subsequently hydrolyzes to release the α-cyanoalkylated aldehyde product and regenerate the organocatalyst. muni.cz

Interestingly, studies on imidazolidine-4-thiones (ITOs) as potential prebiotic organocatalysts have revealed that they are actually pre-catalysts. They react with this compound via S-alkylation to form 4-(alkylthio)-3-imidazolines (TIMs), which are the true, more nucleophilic, active catalysts in the α-alkylation of aldehydes. muni.cznih.gov

Table 2: Organocatalytic α-Alkylation of Aldehydes with this compound

| Catalytic System | Aldehyde Substrate | Key Mechanistic Steps | Product | Reference |

| Dual Photoredox/Amine Catalysis | Various aliphatic & aromatic aldehydes | Enamine formation, SET reduction of BrCH₂CN, radical addition | α-Cyanoalkylated Aldehydes | muni.cz |

| Imidazolidine-4-thiones (ITOs) | Propanal | S-alkylation to form active TIM catalyst, enamine activation | α-Alkylated Aldehydes | muni.cznih.gov |

Biocatalysis utilizes enzymes to perform chemical transformations, offering a green and sustainable alternative to traditional chemical methods by operating under mild conditions, often in aqueous media, with high selectivity. While direct biocatalytic synthesis using this compound as a building block is not yet widely established, enzymes capable of transforming its key functional groups—the halogen and the nitrile—are well-known, suggesting significant potential for sustainable applications.

Two main classes of enzymes are relevant for the biocatalytic transformation of this compound:

Haloalkane Dehalogenases: These microbial enzymes catalyze the cleavage of carbon-halogen bonds via a hydrolytic mechanism, converting haloalkanes into the corresponding alcohols, a halide ion, and a proton. ontosight.ai this compound has been investigated as a potential substrate for haloalkane dehalogenases, such as DhlA from Xanthobacter autotrophicus GJ10. openbiotechnologyjournal.com Although modeling studies suggested that achieving a biologically relevant orientation in the active site can be challenging, the dehalogenation of this compound to 2-hydroxyacetonitrile (glycolonitrile) represents a potential pathway for its detoxification and bioremediation. openbiotechnologyjournal.com

Nitrilases: This class of enzymes catalyzes the hydrolysis of nitrile compounds directly to the corresponding carboxylic acid and ammonia. researchgate.net Aliphatic nitrilases, which act on substrates like this compound, can convert it into bromoacetic acid and ammonia. wikipedia.org This one-step conversion is highly advantageous from a green chemistry perspective, as it avoids the harsh acidic or basic conditions required for traditional nitrile hydrolysis, thereby reducing waste and energy consumption. The resulting bromoacetic acid is itself a valuable chemical intermediate.

The application of these enzymes offers a pathway for the sustainable processing of this compound, either for bioremediation or for the synthesis of valuable chemicals under environmentally benign conditions.

Advanced Applications of Bromoacetonitrile in Chemical Synthesis

Pharmaceutical Intermediates and Drug Synthesis

Bromoacetonitrile serves as a key intermediate in the synthesis of numerous pharmaceutical products, including active pharmaceutical ingredients (APIs). palmercruz.comjigschemical.com Its reactivity is harnessed to construct complex molecular architectures that form the core of many therapeutic agents. palmercruz.com

The reactivity of this compound, particularly the electrophilic nature of the carbon atom bonded to the bromine, makes it a valuable reagent for constructing various heterocyclic ring systems. palmercruz.com These heterocyclic structures are fundamental scaffolds in a vast number of pharmaceuticals. While direct examples of this compound in the synthesis of specific heterocyclic compounds like pyridines or quinolines are more commonly associated with reagents like bromoacetone (B165879), the underlying principle of using a reactive bromo-substituted precursor for nucleophilic substitution to build heterocyclic rings is a shared concept in organic synthesis. fiveable.meguidechem.com Research has demonstrated the use of this compound in N-heterocyclic carbene (NHC)-catalyzed reactions with aromatic aldehydes to produce 3-aryl-3-oxopropanenitriles, which are precursors to various heterocyclic systems. nih.govingentaconnect.com

This compound is a precursor in the synthesis of various Active Pharmaceutical Ingredients (APIs). ontosight.aipalmercruz.com APIs are the biologically active components of a drug product. The production of APIs often involves multi-step syntheses where intermediates like this compound are crucial for building the final molecular structure. mdpi.comskpharmteco.com Its role as a cyanoalkyl source and an alkylating agent makes it a versatile tool for medicinal chemists. sigmaaldrich.com

A significant application of this compound is in the synthesis of the third-generation antiepileptic drug, Brivaracetam. google.comwikipedia.org Brivaracetam, a chemical analog of levetiracetam, exhibits a high affinity for the synaptic vesicle glycoprotein (B1211001) 2A (SV2A). wikipedia.orgnih.gov In one patented synthesis method for Brivaracetam, this compound is reacted with a chiral intermediate under specific temperature conditions to introduce a key cyanomethyl group, which is a critical step in forming the final drug molecule. google.com The synthesis of Brivaracetam highlights the importance of optically pure intermediates to achieve the desired stereochemistry of the final drug product. researchgate.net

This compound is utilized in the synthesis of novel inhibitors of the Transforming Growth Factor-β Receptor 1 (TGF-βR1), which are being investigated as potential immuno-oncology agents. nih.gov TGF-β is a cytokine that can promote tumor growth and suppress the immune system's response to cancer. frontiersin.orgexplorationpub.com Inhibiting the TGF-β signaling pathway is a promising strategy in cancer therapy. nih.gov In the development of potent and selective TGF-βR1 inhibitors, this compound can be used as a starting material or intermediate to construct the complex molecular structures required for potent inhibition of the receptor's kinase activity. nih.gov For example, novel imidazole-based TGF-βR1 inhibitors have been developed, and the synthesis of such compounds often involves the use of versatile building blocks like this compound. nih.gov

This compound is specifically used in the synthesis of 1-cyanomethyl-1,1-dimethylhydrazinium bromide. lookchem.comthermofisher.krfishersci.ca This compound is formed through the alkylation of 1,1-dimethylhydrazine (B165182) with this compound. nih.gov The resulting hydrazinium (B103819) salt has potential applications in various fields, including as a precursor for a new family of energetic salts. nih.gov

Agrochemical Intermediates and Product Development

Similar to its role in the pharmaceutical industry, this compound is a valuable intermediate in the development and production of agrochemicals. ontosight.aipalmercruz.comcymitquimica.com Its reactivity allows for its incorporation into a wide range of molecules designed to protect crops and enhance agricultural productivity. palmercruz.com this compound serves as a building block for the synthesis of various pesticides, including herbicides and insecticides. palmercruz.comguidechem.com The introduction of the cyanomethyl group from this compound can be a key step in creating the specific molecular structures responsible for the desired biological activity in these agrochemical products. guidechem.com

Precursor for Fungicidal, Herbicidal, and Pesticidal Compounds

The structural attributes of this compound make it an excellent electrophile, enabling its use in the synthesis of compounds with applications in agriculture. solubilityofthings.com Its reactivity allows for its incorporation into molecules designed to combat fungal pathogens, unwanted plant growth, and various pests. The development of new pesticidal compounds often involves screening microbes for activity against insects, plant pathogens, and weeds, with this compound serving as a key reagent in the chemical synthesis of promising lead structures identified through such screening programs. researchgate.net

The creation of effective fungicides, herbicides, and pesticides is critical for modern agriculture. oregonstate.edu While many commercial agrochemicals are synthetic, there is a growing interest in natural products and their derivatives as sources for new modes of action to combat resistance. nih.govnih.gov this compound can be used to chemically modify natural product scaffolds or to build entirely new synthetic molecules that mimic the activity of natural phytotoxins. nih.gov The synthesis of such agrochemicals often involves inorganic-based components as well, where this compound can be used to create organic ligands for metal complexes with pesticidal properties. researchgate.net

Specialty Chemicals and Materials Science

In the realm of materials science and specialty chemicals, this compound finds application in the synthesis of unique molecules with specific functionalities. novopor.comcardolite.com For instance, it is used in the preparation of initiators for Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to create well-defined polymers. tcichemicals.com The resulting polymers have applications in various fields, including advanced coatings and biomaterials. The reactivity of this compound also allows for its incorporation into more complex molecules used as polymer additives, surfactants, and catalysts. novopor.com

Synthesis of Alpha-Amino Acids and Biologically Significant Compounds

This compound is a valuable reagent in the synthesis of α-amino acids and other biologically important compounds. solubilityofthings.com One approach involves the reaction of dianions of carboxylic acids with this compound to form γ-cyanoacids, which can then be hydrogenated to yield γ-amino acids. researchgate.netresearchgate.netnih.gov This methodology provides a direct route to these important neurotransmitter analogs.

Furthermore, photocatalysis has been employed to facilitate the addition of this compound to olefins, a process known as bromocyanomethylation. researchgate.net This reaction is significant because the resulting bromo-group can be further transformed into other useful functional groups, including those required for the synthesis of amino acids. researchgate.net The synthesis of fluorinated α-amino acids, which have applications in medicinal chemistry, can also involve intermediates derived from this compound. mdpi.com Its utility extends to the synthesis of complex heterocyclic structures found in many biologically active molecules and pharmaceuticals. solubilityofthings.commdpi.commdpi.comnih.gov For example, it has been used in the synthesis of pyrrole (B145914) derivatives and in the cyclization step to form 1H-imidazo[4,5-b]pyridin-2-amine, a key intermediate for certain antiviral compounds. mdpi.commdpi.com

Functional Group Transformations and New Chemical Bond Formation

The dual functionality of this compound makes it a powerful tool for functional group transformations and the formation of new chemical bonds. acs.org It is often used as a cyanoalkyl source in various organic reactions. sigmaaldrich.com

This compound is widely recognized as an important source of the cyanomethylene group (-CH₂CN). patsnap.com This group is a valuable synthon in organic synthesis as it can be readily converted into other functional groups such as primary amines, amides, and carboxylic acids. nih.gov Visible-light photocatalysis has emerged as a mild and efficient method for introducing the cyanomethylene group into various organic molecules. nih.govacs.org In these reactions, this compound is activated by a photocatalyst to form the acetonitrile (B52724) radical, which can then react with a substrate. nih.govacs.org This strategy has been successfully applied to the C3-H cyanomethylation of 2H-indazoles and the cyanomethylation of indoles. acs.orgnih.gov The regioselective cyanomethylation of imidazopyridines using this compound under visible light has also been developed and applied to the synthesis of drugs like zolpidem and alpidem. researchgate.net

A novel, metal-catalyst-free method for synthesizing aryloxyacetamides has been developed using arylboronic acids and this compound. rsc.orgresearchgate.netnih.gov This reaction is promoted by alkaline solutions of hydrogen peroxide in water. rsc.orgresearchgate.netnih.gov The process involves a simultaneous ipso-hydroxylation of the arylboronic acid and hydration of the nitrile group of this compound. nih.govrsc.org This environmentally friendly protocol is compatible with a range of sensitive substituents on the arylboronic acid and provides the desired products in moderate to good yields. rsc.orgresearchgate.netnih.gov The reaction proceeds through the formation of a sodium phenolate (B1203915) intermediate which then reacts with this compound. nih.gov

Toxicological and Environmental Research on Bromoacetonitrile

Mechanisms of Toxicity and Biological Interactions

The toxic effects of bromoacetonitrile are multifaceted, involving genotoxicity, interactions with cellular macromolecules, induction of oxidative stress, and disruption of key metabolic pathways.

This compound is recognized as a mutagenic and potentially carcinogenic water disinfection byproduct. researchgate.netnih.gov Disinfection byproducts, as a class, are formed when disinfectants like chlorine react with natural organic matter present in water. nih.govnih.gov Over 600 DBPs have been identified, many of which exhibit mutagenic or carcinogenic properties. nih.gov Epidemiological studies have suggested a link between exposure to DBPs and an increased risk of cancer, particularly bladder cancer. nih.govuab.cat While no single DBP has been found to be solely responsible for the observed cancer risk, the complex mixture of these compounds in drinking water is a public health concern. uab.cat The cytotoxicity and genotoxicity of bromoacetonitriles have been demonstrated in mammalian cells. nih.govresearchgate.net

Research into the teratogenic (developmental toxicity) potential of this compound has been conducted, although the findings are not always definitive. A study by the National Toxicology Program (NTP) investigated the short-term reproductive and developmental toxicity of this compound in Sprague-Dawley rats. nih.govnih.gov This study noted a significant aversion to the treated water at higher concentrations. nih.gov While there were no statistically significant changes in female reproductive parameters, the study observed a consistent, though not statistically significant, increase in post-implantation loss in females exposed to BAN. nih.gov Additionally, increases in pre-implantation loss and resorptions were noted in the highest dose group, although these increases were largely driven by a small number of animals. nih.gov The study suggested that this compound may be a potential reproductive toxicant at higher concentrations. nih.gov It is important to note that these screening studies have limitations in their experimental power and are not considered definitive assessments of reproductive or developmental toxicity. nih.gov

A key mechanism of this compound's toxicity involves its interaction with DNA to form adducts, which are molecules covalently bound to the DNA helix. taylorandfrancis.com This process of DNA alkylation primarily occurs at nucleophilic sites on the DNA bases, with the N7-position of guanine (B1146940) being a major target. researchgate.netnih.gov The formation of these adducts can lead to mutations and potentially initiate carcinogenesis. taylorandfrancis.com

When electrophilic compounds like this compound react with DNA, they can form various adducts. While the specific adduct 7-(cyanomethyl)guanine is a plausible product of this compound's reaction with guanine, the broader class of N7-guanine adducts serves as important biomarkers of exposure to DNA-reactive chemicals. nih.gov Although N7-guanine adducts themselves are often chemically unstable and may not directly cause mutations, their presence indicates that the chemical has reached and reacted with the genetic material. nih.gov Furthermore, these initial adducts can sometimes be converted into more persistent and mutagenic lesions, such as ring-opened formamidopyrimidine (FAPy) derivatives. nih.gov

This compound is a thiol-reactive substance, meaning it readily reacts with thiol groups (sulfhydryls) found in molecules like the amino acid cysteine, which is a component of many proteins. acs.orgsigmaaldrich.com This reactivity is a significant contributor to its toxicity. acs.orgnih.gov The interaction of this compound with protein thiols can lead to the formation of covalent adducts, altering the structure and function of the proteins. acs.orgnih.gov

Studies have shown that the toxicity of haloacetonitriles, the class of compounds to which this compound belongs, is linked to their ability to modify protein cysteine residues through SN2 reactions. acs.orgnih.gov In comparative studies, this compound was found to be more cytotoxic than chloroacetonitrile (B46850) and was shown to form a greater number of protein adducts. nih.gov This adduction to proteins can disrupt cellular processes and is considered a primary molecular initiating event for the toxicity of many halogenated disinfection byproducts. acs.orgnih.gov The reaction with glutathione (B108866) (GSH), a key cellular antioxidant containing a thiol group, is also a critical aspect of this toxicity mechanism, leading to its depletion. researchgate.netacs.org

Exposure to this compound has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects through antioxidants. nih.govresearchgate.net This imbalance can lead to cellular damage.

Key indicators of oxidative stress have been measured in studies investigating this compound toxicity. These studies have observed:

A decrease in the activity of antioxidant enzymes: The activities of superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-Px) were found to be reduced in the livers of mice exposed to bromoacetonitriles. nih.govresearchgate.net SOD converts superoxide radicals to hydrogen peroxide, while GSH-Px is involved in the detoxification of hydrogen peroxide and other lipid hydroperoxides. largeanimalreview.com

An increase in lipid peroxidation: The level of malondialdehyde (MDA), an end product of lipid peroxidation and a marker of oxidative damage, was found to be elevated in the livers of exposed mice. nih.govresearchgate.netjiaci.org

These findings indicate that this compound exposure impairs the cell's antioxidant defense system, leading to increased oxidative damage to lipids and other cellular components. nih.govresearchgate.netresearchgate.net

Table 1: Effects of this compound Exposure on Oxidative Stress Markers

| Marker | Effect | Biological Significance |

|---|---|---|

| Superoxide Dismutase (SOD) | Decreased Activity | Impaired conversion of superoxide radicals, leading to increased oxidative stress. nih.govlargeanimalreview.com |

| Glutathione Peroxidase (GSH-Px) | Decreased Activity | Reduced detoxification of peroxides, contributing to cellular damage. nih.govlargeanimalreview.com |

Beyond inducing oxidative stress, this compound exposure has been found to disrupt fundamental metabolic pathways. nih.gov Metabolomics studies, which analyze the complete set of small-molecule metabolites in a biological system, have revealed that this compound can alter amino acid metabolism, energy metabolism, and lipid metabolism in mice. nih.govresearchgate.net

Energy Metabolism: The disruption of energy metabolism pathways can impair the cell's ability to produce ATP, the primary energy currency of the cell.

Lipid Metabolism: Lipids are essential for building cell membranes, storing energy, and signaling. nih.govyoutube.com Alterations in lipid metabolism can affect cell integrity and signaling processes. nih.gov

These disruptions in core metabolic processes provide a broader understanding of the systemic toxicity of this compound, linking its effects to fundamental cellular operations. nih.gov

Metabolic Conversion to Thiocyanate (B1210189)

The metabolism of haloacetonitriles, including this compound, has been shown to involve the release of cyanide. nih.govnih.gov In studies with rats, haloacetonitriles administered orally were found to be metabolized to cyanide, which was subsequently excreted in the urine as thiocyanate. nih.gov This conversion is a detoxification pathway catalyzed by the enzyme rhodanese, which facilitates the reaction of the cyanide ion with a sulfur donor, such as thiosulfate, to form the less toxic thiocyanate. nih.gov

Chronic exposure to certain nitriles may lead to an increased metabolic conversion of the cyanide moiety to thiocyanate. scbt.com Research on dithis compound (B109444), a closely related compound, found that following a single oral dose in rats, approximately 8% was excreted as thiocyanate. nih.goviarc.fr This metabolic pathway is initiated either by the direct displacement of the bromide ion by a hydroxyl group or through oxidation mediated by cytochrome P450 enzymes. nih.gov This process leads to the formation of an unstable cyanohydrin which can then release a cyanide ion. nih.gov The extent of thiocyanate excretion has been observed to vary among different haloacetonitriles. nih.gov

Inhibition of Alkanoic Acid Enzyme

This compound has been identified as an agent that can inhibit alkanoic acid enzymes. biosynth.comcymitquimica.com The proposed mechanism of inhibition involves the this compound molecule binding to a hydroxyl group on the enzyme. biosynth.com This interaction is thought to alter the enzyme's conformation, which in turn prevents the formation of the product molecule. biosynth.com Consequently, this inhibition leads to an increase in the reaction time and results in the accumulation of substrates like 3-hydroxyacyl-CoA. biosynth.com Carboxylic acid reductases are a class of enzymes that catalyze the reduction of carboxylic acids (alkanoic acids) to aldehydes. nih.gov

Environmental Fate and Degradation Pathways

Atmospheric Degradation (Hydroxyl Radical Reaction)

The primary degradation pathway for many organic compounds in the atmosphere is reaction with hydroxyl radicals (•OH). While specific data for the gas-phase reaction of this compound is limited, kinetic studies in aqueous systems provide insight into its reactivity. The rate constant for the reaction of aqueous this compound with hydroxyl radicals has been measured.

A kinetic study of haloacetonitriles in aqueous systems determined the rate constants for their reaction with major oxidizing and reducing radical species. acs.org The findings for this compound's reaction with the hydroxyl radical are presented below. For comparison, the reactivity of the related compound dibromomethane (B42720) with •OH radicals in water is slightly faster. acs.org

Table 4.2.1: Aqueous Reaction Rate Constant for this compound with Hydroxyl Radical

| Compound | Rate Constant (k•OH) (M⁻¹ s⁻¹) |

|---|

Data sourced from a kinetic study on haloacetonitriles in aqueous systems. acs.org

Aqueous Hydrolysis

This compound can undergo hydrolysis in water. cymitquimica.com This abiotic degradation pathway is considered significant for some related haloacetonitriles. For instance, bromochloroacetonitrile (B24974) has a reported hydrolysis rate constant of 5.3 x 10⁻⁶ s⁻¹ at a pH of 8.7, which corresponds to a half-life of 36 hours. nih.gov Due to this relatively rapid hydrolysis, other environmental fate processes like biodegradation may be less significant for such compounds. nih.gov The hydrolysis of this compound is expected to yield byproducts such as glycolic acid and formaldehyde. cymitquimica.com

Studies on bromoacetone (B165879), another related compound, indicate that its hydrolysis is slow at neutral pH and room temperature but can be measured at elevated temperatures (353 K). mdpi.com This suggests that the stability of this compound against hydrolysis is dependent on environmental conditions such as temperature and pH.

Direct Photolysis

Direct photolysis, the degradation of a chemical by the absorption of light, is another potential environmental fate pathway. The efficiency of this process is determined by the compound's ability to absorb light at relevant environmental wavelengths and its quantum yield (the ratio of molecules reacted to photons absorbed). ecetoc.org

Research on the photodissociation of bromoacetone, a structurally similar compound, indicates that its atmospheric photolysis lifetime is on the order of hours, highlighting the potential importance of this pathway. researchgate.net The quantum yield for the loss of bromoacetone was determined to be 1.6 ± 0.25 at 308 nm. researchgate.net Studies on haloacetonitriles as a class have shown that dithis compound can be efficiently degraded by direct UV photolysis. researchgate.net While quantum yields can be highly specific to a particular molecule, these findings suggest that direct photolysis is a relevant degradation pathway to consider for this compound in aquatic environments. copernicus.org

Table 4.2.3: Photodissociation Quantum Yield for a Related Compound

| Compound | Wavelength (nm) | Quantum Yield (Φ) |

|---|

Data sourced from a study on the atmospheric degradation of 1-bromopropane. researchgate.net

Biodegradation Potential

The potential for biodegradation of this compound is influenced by its chemical structure and its susceptibility to other degradation processes. In nature, nitriles can be degraded biologically through two main enzymatic pathways: nitrilases hydrolyze nitriles directly to carboxylic acids and ammonia, while nitrile hydratases convert nitriles to amides, which are then hydrolyzed by amidases. acs.org

Formation as Water Disinfection Byproduct of Chlorination Treatments

This compound (BAN) is not known to occur naturally; it has been identified in the environment primarily as a disinfection byproduct (DBP) in drinking water supplies. nih.gov The formation of this compound and other haloacetonitriles (HANs) is an unintended consequence of chlorination, a critical process for disinfecting water. This process involves the chemical reaction between chlorine (or other chlorinated oxidants like hypochlorous acid and hypochlorite) and natural organic matter (NOM) present in the source water, particularly in the presence of bromide ions. nih.govresearchgate.netnih.gov

The fundamental mechanism involves the oxidation of bromide ions (Br-) by chlorine to form hypobromous acid (HOBr). gnest.org Both hypobromous acid and any residual hypochlorous acid (HOCl) are highly reactive species that subsequently react with nitrogen-containing organic precursors in the water to form a variety of DBPs, including this compound. researchgate.netgnest.org

Precursors for this compound Formation